molecular formula C11H16N2S B7892280 2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole

2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B7892280
M. Wt: 208.33 g/mol
InChI Key: GFLIVYQHZNUSIV-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that features a thiophene ring attached to an octahydropyrrolo[3,4-c]pyrrole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole typically involves the reaction of thiophene derivatives with octahydropyrrolo[3,4-c]pyrrole precursors. Common synthetic routes include:

Industrial Production Methods

This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to partially or fully reduced thiophene derivatives .

Scientific Research Applications

2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiophene ring and the octahydropyrrolo[3,4-c]pyrrole structure. This unique combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(thiophen-2-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-2-11(14-3-1)8-13-6-9-4-12-5-10(9)7-13/h1-3,9-10,12H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLIVYQHZNUSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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